molecular formula C13H24N2O2 B2409043 Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate CAS No. 1780431-89-1

Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate

Cat. No.: B2409043
CAS No.: 1780431-89-1
M. Wt: 240.347
InChI Key: HWGVDNZBGGUGRG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.35 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-10(15)13(14)7-8-13/h10H,4-9,14H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.35 . It is stored at a temperature of 4°C . The compound is in oil form .

Scientific Research Applications

Synthesis and Molecular Structure

  • Cyclic Amino Acid Ester Synthesis : Research by Moriguchi et al. (2014) demonstrated the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. The structural determination via X-ray diffraction analysis revealed a monoclinic space group, indicating the compound's unique bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Enantiopure Derivatives and Functionalized Compounds

  • Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : The work by Marin et al. (2004) involved preparing tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates and converting them into cis-4-hydroxy delta-lactams. This synthesis route provides a foundation for creating enantiopure pipecolates and lysine derivatives, demonstrating the compound's versatility as a building block for synthesizing stereochemically complex molecules (Marin et al., 2004).

Novel Organic Compound Development

  • Trans-4-Triazolyl-Substituted 3-Hydroxypiperidines : Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for preparing substituted piperidines. This methodology highlights the potential for creating diverse piperidine derivatives through regioselective ring-opening and 1,3-dipolar cycloaddition reactions, showcasing the compound's applicability in developing novel organic structures with potential biological activity (Harmsen et al., 2011).

Safety and Hazards

The safety information available indicates that Tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate should be handled with care. The compound has a signal word of “Danger” and comes with precautionary statements . More specific safety and hazard information would be available in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-10(15)13(14)7-8-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVDNZBGGUGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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